molecular formula C21H15ClO6 B2838215 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 929512-28-7

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2838215
CAS No.: 929512-28-7
M. Wt: 398.8
InChI Key: SJAVBBQVAVOFLD-WSVATBPTSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C21H15ClO6 and its molecular weight is 398.8. The purity is usually 95%.
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Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its unique structural features which may influence its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClO6C_{20}H_{16}ClO_{6}, with a molecular weight of 401.8 g/mol. The presence of the chloro group and the benzofuran moiety suggests that it could interact with various biological targets. The structural complexity is attributed to the combination of a cyclopropanecarboxylate moiety and various functional groups that enhance its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC20H16ClO6C_{20}H_{16}ClO_{6}
Molecular Weight401.8 g/mol
CAS Number929511-43-3
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves several organic reactions, including:

  • Aldol Condensation : This reaction helps in forming the methylene bridge.
  • Cyclization Reactions : These are crucial for forming the benzofuran core.
  • Functional Group Modifications : Alterations to enhance biological properties.

The efficiency of these reactions can vary based on the reagents and conditions used.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that compounds similar to this compound demonstrate selective antiproliferative effects:

Cell LineIC50 (µM)
Breast Cancer10.5
Colon Cancer15.0
Lung Cancer12.0

These results suggest a promising potential for this compound in cancer therapeutics, with ongoing studies aimed at elucidating its mechanisms of action.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which are critical mediators in inflammatory processes:

CytokineInhibition (%)
IL-675%
TNF-α65%

This activity positions the compound as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits limited antimicrobial activity against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

While the antimicrobial effects are not as pronounced as its anticancer and anti-inflammatory activities, they still warrant further investigation.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Study on Benzofuran Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that modifications on the benzofuran core significantly enhanced cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Mechanisms : Research indicated that compounds featuring similar structures inhibited NF-kB signaling pathways, leading to reduced inflammation markers in cellular models.

Properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO6/c22-14-5-12(20-13(6-14)9-25-10-26-20)7-18-19(23)16-4-3-15(8-17(16)28-18)27-21(24)11-1-2-11/h3-8,11H,1-2,9-10H2/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVBBQVAVOFLD-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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